3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid is an organic compound with the molecular formula C9H9NO2. It is characterized by a cyclopentene ring substituted with a cyano group and a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid typically involves the reaction of cyclopentadiene with acrylonitrile under specific conditions to form the cyclopentene ring with a cyano group. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The cyano group and propanoic acid moiety play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Isocyano-2-cyclopent-1-ylidene)propanoic acid: This compound has a similar structure but with an isocyano group instead of a cyano group.
3-(3-Cyano-2-cyclopent-1-ylidene)propanoic acid: Another closely related compound with slight variations in the cyclopentene ring structure
Uniqueness
3-(3-Cyanocyclopent-2-EN-1-ylidene)propanoic acid is unique due to its specific combination of functional groups and the resulting chemical properties.
Properties
CAS No. |
135159-43-2 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
3-(3-cyanocyclopent-2-en-1-ylidene)propanoic acid |
InChI |
InChI=1S/C9H9NO2/c10-6-8-2-1-7(5-8)3-4-9(11)12/h3,5H,1-2,4H2,(H,11,12) |
InChI Key |
VPCUCNGWWOHYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC(=O)O)C=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.